molecular formula C11H11FN2OS B14771404 5-(5-Ethoxy-2-fluorophenyl)thiazol-2-amine

5-(5-Ethoxy-2-fluorophenyl)thiazol-2-amine

Cat. No.: B14771404
M. Wt: 238.28 g/mol
InChI Key: LDEZYDFZFSPVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Ethoxy-2-fluorophenyl)thiazol-2-amine is a chemical compound with the molecular formula C11H11FN2OS. It is a member of the thiazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Ethoxy-2-fluorophenyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 5-ethoxy-2-fluorobenzoyl chloride under alkaline conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Ethoxy-2-fluorophenyl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 5-(5-Ethoxy-2-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cancer cell proliferation. It achieves this by binding to the active sites of these targets, thereby blocking their activity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluorophenyl)thiazol-2-amine
  • 5-(3-Fluorophenyl)thiazol-2-amine
  • 5-(4-Fluorophenyl)thiazol-2-amine

Comparison

5-(5-Ethoxy-2-fluorophenyl)thiazol-2-amine is unique due to the presence of both ethoxy and fluorine substituents on the phenyl ring. This combination enhances its biological activity and selectivity compared to other similar compounds. The ethoxy group increases lipophilicity, which can improve cell membrane permeability, while the fluorine atom enhances binding affinity to molecular targets .

Properties

Molecular Formula

C11H11FN2OS

Molecular Weight

238.28 g/mol

IUPAC Name

5-(5-ethoxy-2-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11FN2OS/c1-2-15-7-3-4-9(12)8(5-7)10-6-14-11(13)16-10/h3-6H,2H2,1H3,(H2,13,14)

InChI Key

LDEZYDFZFSPVCL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)F)C2=CN=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.